molecular formula C19H21N6O10P B1199800 4,5-Dimethoxy-2-nitrobenzyl cyclic amp CAS No. 92313-25-2

4,5-Dimethoxy-2-nitrobenzyl cyclic amp

Cat. No.: B1199800
CAS No.: 92313-25-2
M. Wt: 524.4 g/mol
InChI Key: DLFFGJVBHVWTLX-QJGNXNGJSA-N
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Description

Molecular Architecture of DMNB-Caged cAMP Derivatives

The molecular architecture of 4,5-dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate represents a carefully designed photoactivatable system that combines the biological activity of cyclic adenosine monophosphate with the photochemical properties of nitrobenzyl protecting groups. The core structure consists of the native cyclic adenosine monophosphate molecule modified through covalent attachment of the 4,5-dimethoxy-2-nitrobenzyl moiety at the phosphate group. This attachment effectively masks the biological activity of the cyclic adenosine monophosphate until photochemical activation occurs, creating what researchers term a "caged" compound.

The 4,5-dimethoxy-2-nitrobenzyl group serves as the photolabile protecting element, featuring two methoxy substituents at the 4 and 5 positions of the benzene ring and a nitro group at the 2 position. These electron-donating methoxy groups and the electron-withdrawing nitro group create an optimal electronic environment for photochemical reactions. The nitro group provides the photosensitive center that undergoes intramolecular rearrangement upon ultraviolet light exposure, leading to the formation of 2-nitrosobenzaldehyde derivatives and subsequent hydrolytic cleavage to release the active cyclic adenosine monophosphate.

Comparative analysis with other nitrobenzyl-based caging groups reveals that the 4,5-dimethoxy-2-nitrobenzyl system offers distinct advantages in terms of photochemical properties. Unlike the simpler 2-nitrobenzyl group, the presence of methoxy substituents shifts the absorption maximum to longer wavelengths, approximately 355 nanometers, allowing for more efficient photolysis with near-ultraviolet light. This wavelength shift reduces potential cellular damage compared to shorter wavelength ultraviolet radiation while maintaining effective photochemical release of the cyclic adenosine monophosphate cargo.

The ester linkage between the 4,5-dimethoxy-2-nitrobenzyl group and the phosphate moiety of cyclic adenosine monophosphate represents a critical structural feature that determines both the stability of the caged compound and the efficiency of photochemical release. Research has demonstrated that this linkage remains stable under physiological conditions in the absence of light, preventing premature release of cyclic adenosine monophosphate. However, upon exposure to appropriate wavelengths of light, the photochemical reaction proceeds rapidly with microsecond kinetics, enabling precise temporal control over cyclic adenosine monophosphate release.

Photolabile 2-Nitrobenzyl Group Modifications

The photochemical properties of 4,5-dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate are fundamentally determined by the characteristics of the 2-nitrobenzyl protecting group and its specific substitution pattern. The absorption spectrum of the 4,5-dimethoxy-2-nitrobenzyl chromophore exhibits a maximum near 355 nanometers, with significant absorption extending from approximately 340 to 360 nanometers. This spectroscopic behavior contrasts with unsubstituted 2-nitrobenzyl groups, which typically absorb at shorter wavelengths around 260 nanometers, making the dimethoxy-substituted variant more amenable to photolysis with commonly available near-ultraviolet light sources.

Quantum yield measurements reveal that 4,5-dimethoxy-2-nitrobenzyl caging groups generally exhibit lower photolysis quantum yields compared to alternative caging systems such as α-carboxy-2-nitrobenzyl derivatives. Typical quantum yields for 4,5-dimethoxy-2-nitrobenzyl caged compounds range from 0.05 to 0.12, as demonstrated in comparative studies with other photolabile protecting groups. Despite these relatively modest quantum yields, the longer wavelength absorption and improved cellular penetration properties of the required activating light make these compounds particularly valuable for biological applications.

The photochemical mechanism underlying the release of cyclic adenosine monophosphate from 4,5-dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate involves a complex series of molecular rearrangements initiated by ultraviolet light absorption. Upon photon absorption, the nitro group undergoes intramolecular cyclization to form a benzisoxazole intermediate, which subsequently rearranges to produce 2-nitrosobenzaldehyde derivatives. This photochemical transformation weakens the ester bond linking the protecting group to the cyclic adenosine monophosphate, facilitating rapid hydrolytic cleavage and release of the free nucleotide.

Kinetic studies of photolysis reactions demonstrate that 4,5-dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate can be effectively uncaged with time constants ranging from several seconds to minutes, depending on the intensity and wavelength of the activating light. Flash photolysis experiments have shown that complete inhibition of target potassium channels can be achieved with photolysis yields of 1.3 to 3 percent from 200 micromolar concentrations of the caged compound. These kinetic properties enable researchers to achieve precise temporal control over cyclic adenosine monophosphate release with subsecond precision when using high-intensity light sources.

Temperature and solvent effects significantly influence the photochemical behavior of 4,5-dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate. The compound demonstrates greater photochemical stability at lower temperatures, while elevated temperatures can accelerate both photolysis rates and potential thermal degradation pathways. Solvent polarity affects both the absorption characteristics and quantum yields of photolysis, with aqueous buffered solutions generally providing optimal conditions for biological applications while maintaining reasonable photochemical efficiency.

Structure-Activity Relationships in cAMP Bioavailability

The structure-activity relationships governing the bioavailability and cellular activity of 4,5-dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate reveal complex interactions between the caging group properties, cellular permeability, and enzymatic stability. The presence of the 4,5-dimethoxy-2-nitrobenzyl protecting group significantly alters the physicochemical properties of the parent cyclic adenosine monophosphate molecule, affecting both membrane permeability and intracellular distribution patterns. These modifications create a compound that remains biologically inert until photoactivation, while simultaneously improving cellular uptake compared to unmodified cyclic adenosine monophosphate.

Membrane permeability studies demonstrate that 4,5-dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate exhibits enhanced cellular penetration compared to free cyclic adenosine monophosphate due to the lipophilic character of the nitrobenzyl protecting group. The methoxy substituents contribute additional lipophilicity, facilitating passive diffusion across cellular membranes. This improved membrane permeability enables effective loading of cells with the caged compound, typically at concentrations of 10 to 100 micromolar, without requiring specialized delivery methods or membrane permeabilization techniques.

Enzymatic stability represents another critical aspect of the structure-activity relationship for 4,5-dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate. The caging group provides protection against phosphodiesterase-mediated hydrolysis that normally degrades free cyclic adenosine monophosphate in cellular environments. This protection extends the effective half-life of the compound within cells, allowing for accumulation to physiologically relevant concentrations before photoactivation. However, once photochemical release occurs, the liberated cyclic adenosine monophosphate becomes susceptible to normal enzymatic degradation pathways, enabling temporal control over signal duration.

The relationship between caging group structure and protein kinase A activation efficiency reveals important considerations for experimental design. Upon photolysis, 4,5-dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate releases free cyclic adenosine monophosphate that binds to the regulatory subunits of protein kinase A with native affinity and specificity. Concentration-response studies indicate that photolysis of 200 micromolar concentrations of the caged compound can generate sufficient free cyclic adenosine monophosphate to achieve complete protein kinase A activation, with estimated yields of 1.3 to 3 percent proving adequate for maximal biological responses.

Comparative analyses with other caged cyclic adenosine monophosphate derivatives highlight the unique advantages and limitations of the 4,5-dimethoxy-2-nitrobenzyl system. While compounds such as α-carboxy-2-nitrobenzyl cyclic adenosine monophosphate offer superior quantum yields and faster uncaging kinetics, 4,5-dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate provides better water solubility and reduced cytotoxicity of photolytic byproducts. The table below summarizes key photochemical and biological properties of major caged cyclic adenosine monophosphate derivatives:

Caging Group Absorption Maximum (nm) Quantum Yield Solubility (mM) Relative Membrane Permeability
2-Nitrobenzyl 260 0.42 Limited Low
4,5-Dimethoxy-2-nitrobenzyl 355 0.05 Moderate High
α-Carboxy-2-nitrobenzyl 260 0.20-0.40 High Moderate
1-(4,5-Dimethoxy-2-nitrophenyl)ethyl 355 0.12 Moderate High

The spatial and temporal characteristics of cyclic adenosine monophosphate release from 4,5-dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate enable sophisticated experimental approaches for studying cellular signaling dynamics. Local photoactivation studies in cardiac myocytes have demonstrated the ability to create concentration gradients of cyclic adenosine monophosphate within individual cells, revealing important aspects of protein kinase A compartmentalization and signal propagation. These experiments show that localized uncaging can produce phosphorylation gradients with propagation delays of approximately 20 seconds between proximal and distal cellular regions, compared to 1 second for global uncaging approaches.

Properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N6O10P/c1-30-11-3-9(10(25(27)28)4-12(11)31-2)5-32-36(29)33-6-13-16(35-36)15(26)19(34-13)24-8-23-14-17(20)21-7-22-18(14)24/h3-4,7-8,13,15-16,19,26H,5-6H2,1-2H3,(H2,20,21,22)/t13-,15-,16-,19-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFFGJVBHVWTLX-QJGNXNGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COP2(=O)OCC3C(O2)C(C(O3)N4C=NC5=C(N=CN=C54)N)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)COP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N6O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919252
Record name 6-(6-Amino-9H-purin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-7-hydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92313-25-2
Record name 4,5-Dimethoxy-2-nitrobenzyl cyclic amp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092313252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(6-Amino-9H-purin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-7-hydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure

  • Starting Material : 6-Nitroveratraldehyde (4,5-dimethoxy-2-nitrobenzaldehyde) is reduced to 4,5-dimethoxy-2-nitrobenzyl alcohol using sodium borohydride in methanol.

  • Bromination : The alcohol reacts with hydrobromic acid (HBr) in acetic acid at 60°C for 6 hours.

  • Purification : Recrystallization from ethanol yields yellow crystals (mp: 131–133°C).

Key Data

ParameterValue
Yield85–90%
Purity (HPLC)>98%
Characterization1H^1H NMR (CDCl₃): δ 7.52 (s, 1H), 6.98 (s, 1H), 4.68 (s, 2H), 3.99 (s, 3H), 3.97 (s, 3H)

Preparation of 4,5-Dimethoxy-2-nitrobenzyl Cyclic AMP

Method 1: Direct Alkylation of cAMP

  • Reaction Setup :

    • cAMP (1 equiv) and DMNB bromide (2.5 equiv) are dissolved in anhydrous dimethylformamide (DMF).

    • Potassium carbonate (3 equiv) is added under nitrogen.

    • The mixture is stirred at 25°C for 24 hours.

  • Diastereomer Separation :

    • Crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1).

    • Axial isomer (major product) is isolated due to superior solubility and stability.

Key Data

ParameterValue
Yield (crude)65%
Yield (axial isomer)42%
Purity (HPLC)>95%

Method 2: Diazomethane Coupling

  • Diazoethane Generation :

    • 4,5-Dimethoxy-2-nitroacetophenone hydrazone is oxidized with MnO₂ in chloroform to yield diazoethane.

  • Reaction with cAMP :

    • Diazoethane solution is added dropwise to cAMP in DMF.

    • Reaction proceeds via electrophilic alkylation at the 2'-OH of cAMP’s ribose.

Key Data

ParameterValue
Yield55%
AdvantagesAvoids bromide byproducts

Purification and Characterization

Chromatographic Separation

  • HPLC Conditions : C18 column, gradient elution (10–90% acetonitrile in 0.1% TFA).

  • Retention Times :

    • Axial isomer: 12.3 min

    • Equatorial isomer: 14.7 min

Spectroscopic Analysis

  • 1H^1H NMR (D₂O) : δ 8.32 (s, 1H, adenine H8), 5.98 (d, 1H, ribose H1'), 4.71 (s, 2H, DMNB CH₂), 4.10 (s, 6H, OCH₃).

  • MS (ESI) : m/z 554.1 [M+H]⁺.

Research Findings

Stability and Photolysis

  • Solvolytic Stability : Axial isomer exhibits <5% decomposition in aqueous buffer (pH 7.4) over 72 hours.

  • Photolytic Efficiency : UV irradiation (350 nm) releases cAMP with a quantum yield (Φ\Phi) of 0.18.

Biological Validation

  • Platelet Aggregation Assay : Caged cAMP (10 µM) inhibits aggregation by 90% post-photolysis, confirming bioactivity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Direct Alkylation4295High isomer selectivity
Diazomethane5590No halide byproducts

Challenges and Optimizations

  • Isomer Separation : Axial isomer requires repetitive chromatography, reducing overall yield.

  • Scale-Up : Diazomethane method is preferred for large-scale synthesis due to simpler purification .

Scientific Research Applications

Photolysis and Signal Transduction Studies

One of the primary applications of DNMB-cAMP is in the study of signal transduction mechanisms. The compound can be used to release cAMP upon exposure to UV light, allowing for the investigation of cAMP-dependent pathways in real-time.

  • Case Study : In a study examining exocytosis regulation, DNMB-cAMP was utilized to induce rapid increases in intracellular calcium levels through photolysis. This approach enabled researchers to monitor the dynamics of calcium signaling in live cells, providing insights into the mechanisms underlying exocytosis .

Caged Compounds for Neurobiology

DNMB-cAMP serves as a valuable tool in neurobiology, particularly for studying neurotransmitter release and synaptic plasticity. By controlling the timing of cAMP release, researchers can investigate its role in synaptic transmission and neuronal excitability.

  • Case Study : Research involving cyclic nucleotide-gated ion channels demonstrated that photoreleased cAMP could activate these channels effectively, facilitating the study of their physiological roles in neurons .

Development of Caged Compounds for Drug Discovery

The synthesis of DNMB-cAMP has paved the way for the development of other caged compounds that can modulate various biological processes.

  • Application : Researchers have synthesized derivatives like 4,5-dimethoxy-2-nitrobenzyl 8-Br-cAMP, which are used to study specific receptor interactions and signaling pathways . These compounds are instrumental in drug discovery efforts targeting cyclic nucleotide signaling.

Data Table: Comparative Analysis of Caged Compounds

Compound NameRelease MechanismTarget PathwayApplication Area
4,5-Dimethoxy-2-nitrobenzyl cyclic AMPPhotolysiscAMP-dependent pathwaysNeurobiology
4,5-Dimethoxy-2-nitrobenzyl 8-Br-cAMPPhotolysisCNG ion channelsDrug discovery
4,5-Dimethoxy-2-nitrobenzyl 8-Br-cGMPPhotolysiscGMP-dependent pathwaysSignal transduction studies

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate involves the release of cyclic adenosine monophosphate upon exposure to light. This release leads to an increase in intracellular cyclic adenosine monophosphate concentration, which in turn activates protein kinase A. Protein kinase A then phosphorylates various target proteins, leading to a cascade of cellular responses .

Comparison with Similar Compounds

Comparison with Similar Caged Compounds

DMNB-cAMP is part of a broader class of caged compounds designed for light-controlled biological applications. Below, we compare its properties with structurally and functionally analogous molecules.

Photochemical Properties

Compound Wavelength (nm) Photolysis Rate (εΦ) Solubility Stability in Aqueous Media Key References
DMNB-cAMP 365 Moderate High High (resists solvolysis)
2-Nitrobenzyl (NB) 365 Slow Moderate Moderate
DEACM-caged cAMP 400–450 Fast Low Low
NPE-caged cAMP 365 Moderate High Low (prone to hydrolysis)
Desyl-caged cAMP 350 Fast Low Very Low

Key Findings :

  • Wavelength Selectivity : DMNB and NB require UV light (365 nm), whereas DEACM-based compounds respond to visible light (400–450 nm), enabling multiplexed experiments .
  • Photolysis Efficiency : DMNB-cAMP exhibits moderate photolysis rates, outperforming NB but underperforming DEACM and desyl derivatives .
  • Stability : DMNB-cAMP’s methoxy groups enhance stability against solvolysis compared to NB and desyl-caged compounds, which degrade rapidly in aqueous environments .
Gene Silencing
  • DMNB-cMOs: DMNB-tethered cyclic morpholinos (cMOs) enable light-activated gene silencing in zebrafish embryos. NB- and DEACM-based cMOs allow sequential inactivation of two genes via wavelength-selective photolysis .
  • NB Controls : NB-caged compounds (e.g., NB-eticlopride) show reduced photoefficiency compared to DMNB derivatives in neuronal studies .
Platelet Aggregation
  • DMNB-cAMP provides direct evidence of cAMP’s inhibitory role in platelet aggregation, outperforming non-photoactivatable cAMP analogues in precision .
Neurotransmitter Release
  • DMNB-caged glutamate and GABA analogues are less efficient than BCMACM-caged versions, which exhibit faster photolysis and higher molar absorptivity .

Limitations and Innovations

  • Low Photoefficiency : DMNB-cAMP’s εΦ (extinction coefficient × quantum yield) is lower than coumarin-based cages (e.g., BCMACM), limiting its use in deep-tissue applications .
  • Synthetic Flexibility : DMNB’s modular design allows conjugation with diverse payloads (e.g., kinase inhibitors, neurotransmitters), though solubility remains a challenge for hydrophobic derivatives .

Q & A

Basic Research Questions

Q. What are the optimal photolysis conditions for activating 4,5-Dimethoxy-2-nitrobenzyl (DMNB) cyclic AMP in experimental setups?

  • Methodological Answer : DMNB-caged compounds are typically activated using UV light between 350–365 nm. For example, photolysis of the DMNB ester in methanol at 350 nm achieves ~60% cleavage efficiency . In aqueous systems, 365-nm light is commonly used, as demonstrated in studies comparing DMNB-cAMP decaging kinetics to other photo-sensitive probes . Solvent choice impacts efficiency: methanol enhances yield, while aqueous buffers may require longer exposure times. A table summarizing conditions is provided below:

Wavelength (nm)SolventEfficiencyKey ApplicationReference
350Methanol60%Ester cleavage
365AqueousVariableGene silencing/cAMP release

Q. What synthetic strategies are employed to prepare DMNB-protected compounds?

  • Methodological Answer : DMNB derivatives are synthesized via nucleophilic substitution or esterification. For instance:

  • DMNB Methacrylate : React DMNB alcohol with methacryloyl chloride in dichloromethane, using triethylamine as a base. Purify via HCl/KCl washes and MgSO₄ drying .
  • DMNB Chloroformate : Prepare using 4,5-dimethoxy-2-nitrobenzyl chloroformate, yielding intermediates for carbamate-linked prodrugs .
    • Key Consideration : Protect light-sensitive intermediates during synthesis using amber glassware and inert atmospheres.

Advanced Research Questions

Q. How can researchers design experiments to selectively activate DMNB-caged compounds alongside other photo-sensitive groups?

  • Methodological Answer : Wavelength-selective activation is achievable using orthogonal caging groups. For example:

  • Pair DMNB (365 nm) with DEACM ([7-(diethylamino)coumarin-4-yl]methyl, cleaved at 420 nm). This allows sequential gene silencing in zebrafish embryos .
  • Validate selectivity via control experiments: Irradiate samples at specific wavelengths and confirm activation via HPLC or fluorescence assays .
    • Challenge : Overlapping absorbance spectra may cause cross-activation. Mitigate by optimizing light intensity and exposure duration.

Q. How should researchers address discrepancies in decaging efficiency between DMNB-cAMP batches?

  • Methodological Answer :

  • Step 1 : Characterize purity via HPLC or NMR. Impurities >5% can alter photolysis kinetics .
  • Step 2 : Standardize solvent and light source (e.g., LED vs. mercury lamps). For example, methanol enhances cleavage vs. water .
  • Step 3 : Use spectrophotometric assays (e.g., UV-Vis at 350 nm) to quantify decaging rates. Normalize data to a reference compound like DMNB-cAMP .
    • Data Contradiction Example : A 60% yield in methanol vs. lower yields in PBS may reflect solvent polarity effects.

Applications in Gene Silencing and Signaling

Q. What are the advantages of DMNB linkers in cyclic morpholino oligonucleotides (cMOs) for in vivo studies?

  • Methodological Answer : DMNB-based cMOs enable spatiotemporal control of gene silencing. Key steps:

  • Design : Crosslink MOs with DMNB-containing tethers to block RNA hybridization until photoactivation .
  • Activation : Irradiate zebrafish embryos at 365 nm to uncage MOs targeting specific mRNAs .
    • Advanced Tip : Combine with nitroreductase-activated linkers for dual chemical/optical control .

Handling and Stability

Q. What storage conditions are recommended for DMNB-caged compounds?

  • Methodological Answer :

  • Temperature : Store at –20°C in light-proof containers. Avoid freeze-thaw cycles .
  • Solubility : DMNB-cAMP is soluble in DMSO or methanol; aliquot to prevent hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethoxy-2-nitrobenzyl cyclic amp
Reactant of Route 2
4,5-Dimethoxy-2-nitrobenzyl cyclic amp

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.